4-(3-chloro-4-methylphenoxy)Benzaldehyde
Description
4-(3-Chloro-4-methylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted phenoxy group at the para position of the aldehyde. The phenoxy substituent itself is modified with a chlorine atom at the meta position and a methyl group at the para position relative to the oxygen linkage (Figure 1).
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-2-5-13(8-14(10)15)17-12-6-3-11(9-16)4-7-12/h2-9H,1H3 |
InChI Key |
GNIGRKXNSXZEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent effects:
Key Observations :
Physicochemical Properties
- Boiling Points : Halogenated derivatives (e.g., 4-CF₃, 4-Cl) exhibit higher boiling points (~290°C) due to increased molecular weight and polarity .
- Solubility : Methoxy and hydroxy groups enhance water solubility (e.g., 3-chloro-4-hydroxybenzaldehyde), whereas methyl and benzyloxy groups favor organic solvents .
- Stability : Trifluoromethyl groups (e.g., 4-CF₃) confer resistance to metabolic degradation, making them valuable in drug design .
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